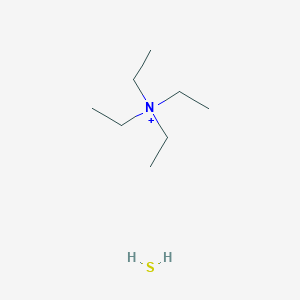

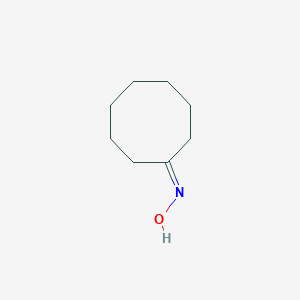

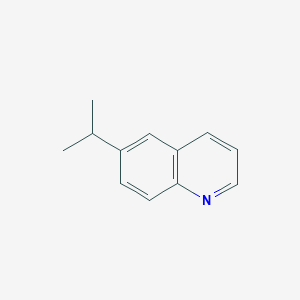

![molecular formula C17H18N2O2 B087372 [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol CAS No. 431909-12-5](/img/structure/B87372.png)

[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

"[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol" synthesis involves the use of 2-hydroxy aromatic aldehydes with aromatic 1,2-diamine in the presence of manganese(III) acetate at room temperature (Yuanping Jie, 2005). Another method includes the oxidation of bis-(1H-benzimidazol-2-yl)-methane using Fe(II)/O2 in ethanol–water or hydrogen peroxide in acetic acid (Fabio S. Miranda et al., 2009).

Molecular Structure Analysis

The molecular structure of related benzimidazole derivatives shows significant conformational dynamics, with low energy barriers between conformations. These structures often include complex hydrogen bonding and molecular interactions (Miguel Flores-Ramos et al., 2013).

Chemical Reactions and Properties

Benzimidazole derivatives like “[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol” undergo various chemical reactions, forming complexes with metals like zinc(II), which alters their chemical properties. The nature of these complexes can vary based on the solvent and other reaction conditions (A. Tavman, 2006).

Physical Properties Analysis

The physical properties of benzimidazole derivatives are influenced by their molecular structure and solvent interactions. For instance, fluorescent spectra measurements in methanol reveal insights into the fluorescent characteristics of these compounds (O. Jie et al., 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability of benzimidazole derivatives, are significantly influenced by their molecular structure, solvent interactions, and presence of substituents. Studies have shown that these compounds can exhibit high quantum yield and large Stokes shifts in methanol, with the properties of substituents significantly affecting their fluorescence properties (Sun Zhi-ying, 2012).

Scientific Research Applications

Synthesis and Characterization

Studies have reported on the synthesis of benzimidazole derivatives, highlighting their diverse applications in chemistry and material science. For instance, the synthesis of benzimidazole derivatives using 2-hydroxy aromatic aldehydes with aromatic 1,2-diamine in the presence of manganese(III) acetate showcases a method to investigate fluorescent properties of these compounds in methanol, indicating potential applications in fluorescent materials and sensors (Yuanping Jie, 2005). Furthermore, the synthesis and structure analysis of novel benzimidazole derivatives, like benzimidazo[1,2-c][1,2,3]thiadiazoles, through reactions with various nucleophiles, contribute to the development of new compounds with potential applications in medicinal chemistry and material science (S. Tumkevičius et al., 2003).

Biological Activities

Research into benzimidazole derivatives has also explored their biological activities. For instance, derivatives such as (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor, demonstrating the therapeutic potential of benzimidazole compounds in treating neurological disorders (I. Borza et al., 2007).

Material Science Applications

In material science, benzimidazole derivatives have been synthesized and characterized for their electrochemical, electrical, optical, thermal, and rectification properties. Oligobenzimidazoles, synthesized from benzimidazole monomers, have been explored for their potential in optical materials, conductive polymers, and electronic devices, underscoring the versatility of these compounds in advanced material applications (Siddeswaran Anand & A. Muthusamy, 2018).

Catalytic Applications

Benzimidazole compounds have found applications in catalysis, such as the synthesis of metal complexes with benzimidazole derivatives that exhibit catalytic behaviors towards ethylene oligomerization, demonstrating the utility of these compounds in industrial chemistry and catalysis research (Min Zhang et al., 2008).

Safety And Hazards

properties

IUPAC Name |

[1-(3-phenoxypropyl)benzimidazol-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c20-13-17-18-15-9-4-5-10-16(15)19(17)11-6-12-21-14-7-2-1-3-8-14/h1-5,7-10,20H,6,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGAVKMCOIIVSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389933 |

Source

|

| Record name | [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol | |

CAS RN |

431909-12-5 |

Source

|

| Record name | [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

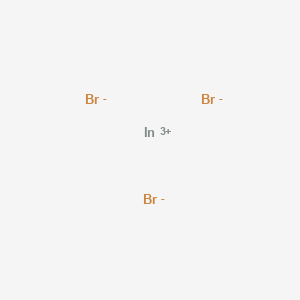

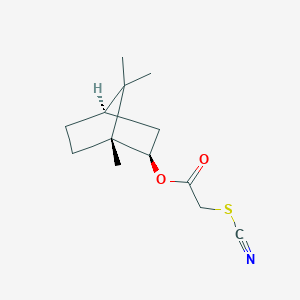

![Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-](/img/structure/B87300.png)